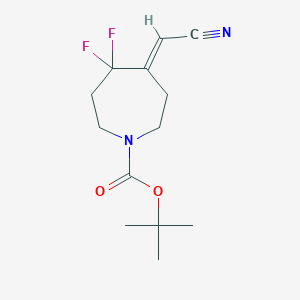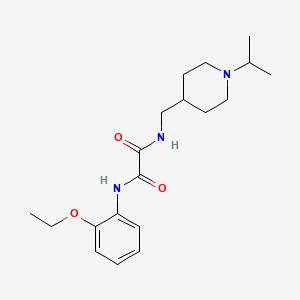
N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Applications
- Neuropharmacology and Behavioral Studies: Compounds structurally related to N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide have been investigated for their potential in treating psychiatric disorders, such as schizophrenia, through their action as 5-hydroxytryptamine (5-HT) receptor antagonists. For instance, ACP-103 is a potent 5-HT2A receptor inverse agonist with potential antipsychotic effects, demonstrating the importance of these compounds in neuropharmacology and behavioral sciences (Vanover et al., 2006).
Chemical Synthesis and Drug Development
- Synthetic Chemistry and Drug Synthesis: The synthesis of complex molecules, including polyfunctionalized piperidone oxime ethers, highlights the intricate chemical reactions possible with piperidine derivatives. Such compounds exhibit significant antiproliferative activity against certain cancer cell lines, emphasizing their potential in drug development and cancer therapy (Parthiban et al., 2011).
Potential Therapeutic Applications
- Antitumor Agents: N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represents a new class of antitumor agents, demonstrating the cytotoxic activity of piperidine analogues. This indicates the role of such compounds in developing new cancer treatments through mechanisms such as programmed cell death (Ha et al., 1997).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-25-17-8-6-5-7-16(17)21-19(24)18(23)20-13-15-9-11-22(12-10-15)14(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBLYNHGIGOPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)
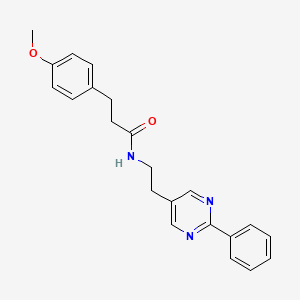
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)
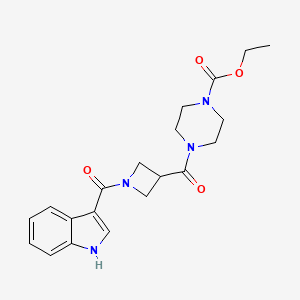

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2720457.png)
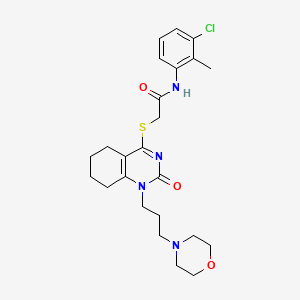


![4-butyl-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2720466.png)
